4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Description
Discovery and Development Timeline
The discovery of 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is rooted in the broader exploration of thiazoline chemistry. Thiazolines were first synthesized in 1909 by Richard Willstätter via dialkylation of thioamides. This foundational work paved the way for later advancements, including Friedrich Asinger’s 1956 development of the multicomponent Asinger reaction, which enabled efficient synthesis of 3-thiazolines. The specific compound, this compound, emerged as part of medicinal chemistry efforts to optimize heterocyclic scaffolds for bioactive molecules. Its synthesis likely leverages modifications of the Hantzsch thiazole synthesis, a method widely used to construct thiazole and thiazoline derivatives via α-haloketones and thioamides. Commercial availability (CAS 254900-25-9) through suppliers like Sigma-Aldrich highlights its role as a specialized building block in early-stage research.
Position in Heterocyclic Chemistry
This compound belongs to the thiazoline family, characterized by a five-membered ring containing sulfur and nitrogen atoms with one endocyclic double bond. Its structure features:
- A 4,5-dihydro-1,3-thiazole core , conferring partial saturation and enhanced conformational flexibility compared to fully aromatic thiazoles.
- Ethyl and phenyl substituents at positions 4 and 2, respectively, which modulate electronic and steric properties for targeted applications.
This compound bridges simpler thiazolidines (fully saturated) and thiazoles (fully unsaturated), offering unique reactivity in multicomponent reactions. For example, its amine group enables functionalization via nucleophilic substitution or condensation, as seen in the synthesis of thiazole-linked hybrids with pyrazoline moieties.
Table 1: Comparison of Thiazoline Derivatives
Significance in Chemical Research
This compound’s significance lies in its versatility as a synthetic intermediate:
- Drug Discovery : Thiazoline cores are pivotal in designing kinase inhibitors and PPAR agonists. The ethyl and phenyl groups enhance lipophilicity, potentially improving membrane permeability.
- Methodology Development : Its synthesis exemplifies modern adaptations of classical methods, such as microwave-assisted Hantzsch reactions, which reduce reaction times from hours to minutes.
- Structural Diversity : The scaffold supports diverse functionalization, enabling the creation of libraries for high-throughput screening. For instance, coupling with imidazo[2,1-b]thiazoles yields hybrids with antitumor potential.
Taxonomic Classification in Chemical Libraries
In chemical databases, this compound is classified as:
- Class : Heterocyclic compounds
- Subclass : 4,5-Dihydro-1,3-thiazoles
- Taxonomic Tags : Building blocks, rare chemicals, bioactive intermediates
Its inclusion in libraries like Aldrich CPR underscores its utility in early drug discovery. The compound’s IUPAC name (this compound) and SMILES (CCC1CSC(=N1)NC2=CC=CC=C2) facilitate precise cataloging in digital repositories.
Properties
IUPAC Name |
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-9-8-14-11(12-9)13-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPXTRMPYUWBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CSC(=N1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of ethylamine with phenyl isothiocyanate, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and substituted thiazoles. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that thiazole derivatives, including 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of thiazole have been evaluated for their Minimum Inhibitory Concentration (MIC) against pathogens like Bacillus subtilis and Aspergillus niger, demonstrating promising results in inhibiting microbial growth .
2. Anticancer Potential
Thiazole compounds are also recognized for their anticancer properties. The ability of this compound to interfere with specific biological pathways makes it a candidate for further exploration in cancer treatment. Research has indicated that modifications to the thiazole structure can enhance its efficacy against certain cancer cell lines .
3. Anticonvulsant Activity
Certain thiazole derivatives have shown anticonvulsant effects in preclinical studies. For example, compounds with similar structural features have been reported to possess anticonvulsant properties comparable to established medications such as ethosuximide. This suggests that this compound may warrant investigation for potential use in treating epilepsy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Techniques such as alkylation and condensation reactions are commonly employed .
Table: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
In a study published in the Chemistry & Biology Interface journal, a series of thiazole derivatives were synthesized and tested for antimicrobial activity against several strains of bacteria and fungi. Compounds bearing specific substituents showed enhanced activity against Bacillus subtilis, indicating that structural modifications significantly influence biological efficacy .
Case Study 2: Anticancer Research
Another study focused on the anticancer potential of thiazole derivatives demonstrated that certain modifications could lead to improved cytotoxicity against breast cancer cells. The study highlighted the importance of the thiazole ring in mediating these effects and encouraged further exploration into the structure–activity relationship (SAR) of these compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazole Derivatives
Key Observations:
- Rigidity vs. Flexibility: Fully aromatic thiazoles (e.g., compound 10s) exhibit planar structures conducive to π-π stacking, enhancing tubulin-binding activity .
- Substituent Effects: The ethyl group in the target compound increases lipophilicity (logP ≈ 3.5 predicted) compared to methoxy-substituted analogs (e.g., ), which may improve membrane permeability but reduce solubility.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | logP (Predicted) | CCS [M+H]⁺ (Ų) | Solubility (µg/mL) |
|---|---|---|---|---|
| This compound | 206.31 | 3.5 | 178.02 | ~50 (moderate) |
| N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | 222.31 | 2.8 | N/A | ~100 (high) |
| N-(3-Methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide | 321.28 | 4.2 | N/A | ~20 (low) |
Key Observations:
Table 3: Bioactivity of Structural Analogs
Key Observations:
- Tubulin Inhibition: Aromatic thiazoles (e.g., 10s) show potent tubulin inhibition due to planar structures fitting the colchicine-binding site . The target compound’s dihydrothiazole may reduce efficacy but improve metabolic stability.
- Antimalarial Potential: The pyridinyl-thiazole scaffold’s antimalarial activity highlights the role of heteroaromaticity in target engagement, a feature absent in the ethyl-phenyl-dihydrothiazole .
Biological Activity
4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring. Its unique structure, featuring an ethyl group and a phenyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNS. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. The presence of the ethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives can possess significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The specific activity of this compound in this regard remains to be fully elucidated but aligns with the general trend observed in thiazole compounds .
2. Antitumor Activity
Thiazole derivatives are known for their potential as antitumor agents. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance antitumor activity . The specific IC values for this compound have not been reported extensively, indicating a need for further research.
3. Anticonvulsant Activity
Some thiazole-based compounds have shown anticonvulsant properties in animal models. The SAR analysis has indicated that certain substitutions on the thiazole ring can significantly enhance anticonvulsant activity . Future studies could explore whether this compound exhibits similar effects.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's ability to interact with various biological targets may be linked to its structural features. For example:
Binding Affinity Studies
Interaction studies focusing on binding affinities with biological targets are crucial for assessing the compound's suitability in clinical applications. These studies may involve evaluating how well the compound binds to enzymes or receptors involved in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
Q & A
Q. What are the standard synthetic routes for 4-ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine?
The synthesis typically involves cyclization reactions. A common method reacts phenyl isothiocyanate with 2-ethylamine derivatives under basic conditions (e.g., NaH) in an inert atmosphere at 50–70°C. Solvents like ethanol or DMF are used, and the reaction is monitored via TLC. Post-reaction purification via column chromatography yields the product .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring saturation .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- Elemental analysis to verify C, H, N, and S composition .
- IR spectroscopy to identify functional groups like C=N and S-C-N vibrations .
Q. What are the key physicochemical properties of this compound?
The compound is a crystalline solid with a melting point of ~170–175°C, indicating thermal stability. It is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO). LogP values (~2.5–3.0) suggest moderate lipophilicity, relevant for membrane permeability in biological studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
SAR strategies include:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhances antimicrobial activity, while N-ethyl groups improve metabolic stability .
- Ring modifications : Saturation of the thiazole ring (4,5-dihydro) reduces planarity, potentially altering receptor binding .
- Assay-guided optimization : Use enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .
Q. What computational tools can predict the electronic properties and binding modes of this compound?
- Multiwfn : Analyzes electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites and electron localization function (ELF) for bonding insights .
- Molecular docking (AutoDock/Vina) : Simulates interactions with biological targets (e.g., enzymes) using crystal structures from the PDB .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- SHELX suite : Refines X-ray diffraction data to determine bond lengths, angles, and dihedral angles. SHELXL is preferred for small-molecule refinement .
- ORTEP-3 : Visualizes thermal ellipsoids and validates hydrogen bonding/stacking interactions in the crystal lattice .
Q. How should researchers address contradictions in reported biological activities?
- Assay standardization : Control variables like cell line specificity (e.g., MCF-7 vs. HepG2) and incubation times .
- Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity .
- Mechanistic studies : Compare binding affinities (e.g., SPR or ITC) to confirm target specificity .
Q. What experimental designs are recommended for evaluating anticancer activity?
- In vitro models : Use dose-response assays (IC₅₀ determination) on cancer cell lines (e.g., U251 glioblastoma) with apoptosis markers (Annexin V/PI) .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) to assess additive vs. synergistic effects .
- Resistance profiling : Long-term exposure experiments to monitor acquired resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
